molecular formula C29H36O15 B12365469 Magnoloside M

Magnoloside M

Cat. No.: B12365469
M. Wt: 624.6 g/mol
InChI Key: NFBNGFRFMOYOCE-QQLYGORSSA-N
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Description

Magnoloside M is a phenylethanoid glycoside isolated from the bark of Magnolia officinalis, a traditional Chinese medicinal plant. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnoloside M can be synthesized through the extraction of Magnolia officinalis bark. The extraction process involves the use of solvents such as methanol or ethanol to isolate the phenylethanoid glycosides. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The bark of Magnolia officinalis is harvested and dried, followed by solvent extraction. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Magnoloside M undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Magnoloside M has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of phenylethanoid glycosides and their derivatives.

    Biology: It is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.

    Medicine: this compound is investigated for its potential therapeutic effects in treating conditions such as inflammation, oxidative stress, and neurodegenerative diseases.

    Industry: It is used in the formulation of skincare products due to its photoprotective properties

Mechanism of Action

Magnoloside M exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Magnoloside M is compared with other phenylethanoid glycosides such as Magnoloside A and Magnoloside D. These compounds share similar structural features but differ in their specific biological activities and stability:

Conclusion

This compound is a valuable compound with diverse pharmacological properties and scientific research applications. Its unique chemical structure and biological activities make it a promising candidate for further studies in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)28(41-13)44-27-25(39)26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28-,29+/m0/s1

InChI Key

NFBNGFRFMOYOCE-QQLYGORSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

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